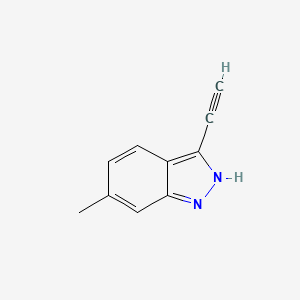

3-ethynyl-6-methyl-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-ethynyl-6-methyl-2H-indazole |

InChI |

InChI=1S/C10H8N2/c1-3-9-8-5-4-7(2)6-10(8)12-11-9/h1,4-6H,2H3,(H,11,12) |

InChI Key |

UBNAORJFXBOSFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 6 Methyl 2h Indazole and Its Analogues

Strategies for the Construction of the 2H-Indazole Core

The formation of the benzopyrazole ring system, the fundamental structure of 2H-indazoles, can be achieved through various synthetic routes, including classical cyclization reactions, metal-catalyzed processes, metal-free alternatives, and efficient one-pot multicomponent reactions.

Cyclization Reactions for Benzopyrazole Ring Formation

A cornerstone in the synthesis of 2H-indazoles is the Cadogan cyclization. This reaction typically involves the reductive cyclization of o-nitrobenzylidene anilines, which can be formed in situ from the condensation of an o-nitrobenzaldehyde and a primary amine. organic-chemistry.orgnih.govnih.gov The deoxygenation is commonly achieved using trivalent phosphorus reagents like tri-n-butylphosphine or triethyl phosphite (B83602). organic-chemistry.orgnih.gov While traditionally requiring harsh conditions, milder protocols have been developed. nih.gov

A notable example is the one-pot synthesis of 2-aryl-2H-indazoles where an ortho-nitrobenzaldehyde is condensed with an aniline, and the resulting ortho-imino-nitrobenzene substrate undergoes a reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.org For the synthesis of a 6-methyl-2H-indazole analogue, 2-nitro-4-methylbenzaldehyde would be a suitable starting material.

| Starting Material (Aldehyde) | Starting Material (Amine) | Reagent | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Nitrobenzaldehyde | Aniline | Tri-n-butylphosphine | i-PrOH | 80 | 85 | organic-chemistry.org |

| 2-Nitro-5-methoxybenzaldehyde | Aniline | Tri-n-butylphosphine | i-PrOH | 80 | 82 | organic-chemistry.org |

| 2-Nitrobenzaldehyde | 4-Methoxyaniline | Tri-n-butylphosphine | i-PrOH | 80 | 90 | organic-chemistry.org |

Metal-Catalyzed Ring Closure Approaches (e.g., Palladium, Copper, Rhodium, Silver)

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of 2H-indazoles, often proceeding with high efficiency and regioselectivity.

Palladium-Catalyzed Reactions: A prominent palladium-catalyzed route involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.govorganic-chemistry.org This method allows for the formation of a diverse range of 2-aryl-2H-indazoles. nih.govorganic-chemistry.org The synthesis of a 6-methyl substituted analogue would start from a hydrazine (B178648) derived from 2-bromo-4-methylbenzyl bromide. The reaction is typically catalyzed by a palladium(II) acetate/dppf system in the presence of a base like sodium tert-butoxide. nih.govorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in multicomponent reactions to construct the 2H-indazole core. A common approach is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097). organic-chemistry.org The use of 2-bromo-4-methylbenzaldehyde (B1335389) in this reaction would lead to the formation of 2-substituted-6-methyl-2H-indazoles.

Rhodium-Catalyzed Reactions: Rhodium catalysis has emerged as a powerful tool for C-H activation and subsequent annulation reactions to form 2H-indazoles. One such method involves the [4+1] annulation of azobenzenes with aldehydes. acs.orgnih.gov The azo group directs the ortho-C-H activation, followed by addition to the aldehyde and subsequent cyclization. acs.orgnih.gov Symmetrically or unsymmetrically substituted azobenzenes, such as those bearing a methyl group, can be used to generate the corresponding substituted 2H-indazoles. acs.org Another rhodium-catalyzed approach involves the reaction of azoxy compounds with diazoesters. semanticscholar.orgrsc.orgnih.gov

| Catalyst System | Starting Material 1 | Starting Material 2 | Solvent | Temp (°C) | Yield (%) | Ref |

| Pd(OAc)₂/dppf, tBuONa | N-phenyl-N-(o-bromobenzyl)hydrazine | - | Toluene | 90 | 80 | nih.govorganic-chemistry.org |

| Cu₂O-NP | 2-Bromobenzaldehyde | Aniline, NaN₃ | PEG 300 | 110 | 92 | organic-chemistry.org |

| [Cp*RhCl₂]₂, AgSbF₆ | Azobenzene (B91143) | Benzaldehyde | Dioxane | 130 | 85 | acs.orgnih.gov |

Metal-Free Synthetic Routes for 2H-Indazoles

In recent years, there has been a growing interest in developing metal-free synthetic methods, driven by the desire for more sustainable and cost-effective processes. Photochemical reactions have shown particular promise in this area.

One such method involves the visible-light-mediated synthesis of 3-functionalized 2H-indazoles from 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids. organic-chemistry.orgnih.govbohrium.com This reaction proceeds at room temperature without the need for an external photocatalyst, likely through the formation of an electron donor-acceptor complex. organic-chemistry.orgnih.govbohrium.com By selecting the appropriately substituted aryltriazene, this method can be adapted for the synthesis of 6-methyl-2H-indazole analogues.

One-Pot Multicomponent Reactions for Indazole Synthesis

One-pot multicomponent reactions are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.

As mentioned in the metal-catalyzed section, the copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide is a prime example of a one-pot synthesis of 2H-indazoles. organic-chemistry.org This approach is attractive due to its operational simplicity and the ready availability of the starting materials.

Another significant one-pot procedure is the condensation-Cadogan reductive cyclization. organic-chemistry.orgnih.govorganic-chemistry.org This reaction combines the formation of an imine from an o-nitrobenzaldehyde and a primary amine with the subsequent reductive cyclization in a single pot, offering a streamlined route to a variety of 2-substituted 2H-indazoles. organic-chemistry.orgnih.gov

Introduction and Functionalization of the Ethynyl (B1212043) Moiety at the C-3 Position

Once the 6-methyl-2H-indazole core is synthesized, the next crucial step is the introduction of the ethynyl group at the C-3 position. The Sonogashira cross-coupling reaction is the most widely employed and effective method for this transformation.

Sonogashira Cross-Coupling Strategies and Derivatives

The Sonogashira reaction is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netthieme-connect.de To synthesize 3-ethynyl-6-methyl-2H-indazole, a 3-halo-6-methyl-2H-indazole (typically 3-iodo or 3-bromo) is coupled with a suitable terminal alkyne.

A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene, to prevent side reactions. The trimethylsilyl (B98337) group can be easily removed under mild basic conditions after the coupling reaction to yield the terminal alkyne. nih.gov The reaction is typically carried out in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylethylamine. thieme-connect.denih.gov

The synthesis of the required 3-halo-6-methyl-2H-indazole precursor can be achieved through direct halogenation of the 6-methyl-2H-indazole core. semanticscholar.org

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 3-Iodo-1-Boc-indazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 20 | 95 | thieme-connect.de |

| 3-Iodo-1-tosyl-5-bromoindole | N,N-Dimethylpropargylamine | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 20 | 85 | thieme-connect.de |

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | - | 50 | 98 | nih.gov |

| 5-Bromo-6-chloro-1,3-dimethyluracil | Phenylacetylene | Pd(PPh₃)Cl₂, CuI | NEt₃ | DMSO | 25 | 90 | nih.gov |

Direct Ethynylation Methods

Direct ethynylation is a powerful strategy for installing an alkyne moiety onto an aromatic or heteroaromatic ring. The most prominent and widely used method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgnih.gov

The synthesis of a 3-ethynyl-2H-indazole via this method typically begins with the halogenation of the indazole core at the C-3 position. The resulting 3-halo-indazole, most commonly a 3-iodo or 3-bromo derivative, serves as the electrophilic partner in the coupling reaction. The general sequence involves:

Synthesis of the 6-methyl-2H-indazole core: This can be achieved through various cyclization strategies (discussed in section 2.3.3).

Halogenation at C-3: Introduction of an iodine or bromine atom at the C-3 position to create a suitable coupling precursor.

Sonogashira Coupling: The reaction of the 3-halo-6-methyl-2H-indazole with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). d-nb.inforesearchgate.net

Deprotection (if necessary): If a silyl-protected alkyne is used, the final step involves the removal of the silyl (B83357) group (e.g., with a fluoride (B91410) source or base) to yield the terminal alkyne.

The versatility of the Sonogashira reaction allows for its application under mild conditions, which is beneficial for complex molecules with sensitive functional groups. wikipedia.org Modern advancements have also led to the development of copper-free Sonogashira protocols and highly efficient catalyst systems employing specialized ligands, such as hydrazones, that can achieve high yields with low palladium loadings. organic-chemistry.org

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI, CuBr | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | Solubilizes reactants and facilitates the reaction. |

Conversion of Precursors to the Ethynyl Group at C-3

An alternative to direct ethynylation involves the conversion of a pre-installed functional group at the C-3 position into an alkyne. A common and effective strategy is the one-carbon homologation of a C-3 aldehyde. This approach requires the initial synthesis of 6-methyl-2H-indazole-3-carboxaldehyde. The synthesis of related 1H-indazole-3-carboxaldehydes has been achieved through the nitrosation of substituted indoles. nih.gov

Once the aldehyde precursor is obtained, several classic organic reactions can be employed to convert the aldehyde functionality into a terminal alkyne.

Corey-Fuchs Reaction: This is a reliable two-step process for converting aldehydes to terminal alkynes. tcichemicals.comwikipedia.org

Formation of a Dibromoalkene: The aldehyde reacts with a reagent mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to form a 1,1-dibromoalkene intermediate. alfa-chemistry.comjk-sci.com

Elimination and Rearrangement: The isolated dibromoalkene is then treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This induces elimination of HBr and a subsequent lithium-halogen exchange, followed by rearrangement to form the terminal alkyne upon aqueous workup. organic-chemistry.org

Ohira-Bestmann Reaction (Seyferth-Gilbert Homologation): This method provides a more direct, one-pot conversion of aldehydes to alkynes under milder conditions, making it suitable for substrates with sensitive functional groups. stackexchange.com

The aldehyde is treated with dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base like potassium carbonate (K₂CO₃) in methanol. orgsyn.orgorganic-chemistry.org The reagent generates a diazomethylphosphonate anion in situ, which reacts with the aldehyde to form the alkyne directly, releasing nitrogen gas and dimethyl phosphate. stackexchange.comorgsyn.org This method avoids the use of strong organolithium bases and often provides higher yields for complex substrates. organic-chemistry.org

| Method | Key Reagents | Key Features |

|---|---|---|

| Corey-Fuchs Reaction | 1. PPh₃, CBr₄ 2. n-BuLi | Two-step process; involves a stable dibromoalkene intermediate; uses strong base. organic-chemistry.org |

| Ohira-Bestmann Reaction | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MeOH | One-pot procedure; milder conditions; suitable for base-sensitive substrates. organic-chemistry.org |

Regioselective Introduction and Modification of the Methyl Group at the C-6 Position

Directed Methylation or Alkylation Approaches

While direct C-H functionalization of the indazole benzene (B151609) ring is an area of active research, methods for selective methylation at C-6 are not well-established. Research on directed C-H activation of 2H-indazoles has primarily focused on functionalization at the C-3 position or at the ortho-position of an N-aryl substituent, guided by the pyrazole (B372694) nitrogen atoms. researchgate.netresearchgate.netnih.gov

Consequently, a more practical "directed" approach relies on the substitution pattern of the starting material. By choosing a benzene-based precursor with a methyl group positioned para to the group that will ultimately direct cyclization (e.g., a nitro or amino group), the methyl group is pre-installed at the location that will become the C-6 position of the final indazole product.

Functional Group Transformations for Methyl Group Introduction

In cases where a 6-methyl-indazole is not directly accessible, a functional group at the C-6 position can potentially be converted into a methyl group. These transformations rely on standard aromatic chemistry methodologies and would be applied to a pre-formed 6-substituted indazole.

Potential transformations include:

Reduction of a Carboxylic Acid: A 6-carboxy-indazole could be reduced to a 6-hydroxymethyl-indazole using reagents like LiAlH₄. The resulting benzyl-type alcohol can be converted to a 6-chloromethyl derivative (e.g., with SOCl₂) and subsequently reduced to the methyl group via catalytic hydrogenation. Alternatively, oxidation of a methyl group to a carboxylic acid with reagents like KMnO₄, followed by decarboxylation, is a known method for removing a methyl group, highlighting the reverse challenge. quora.com

Reduction of an Acyl Group: A 6-acyl-indazole, prepared via Friedel-Crafts acylation, could be reduced to an alkyl group using methods like the Wolff-Kishner or Clemmensen reduction. youtube.com

From a Halogen: A 6-bromo-indazole could potentially undergo nickel-catalyzed cross-coupling with a methylating agent like methylmagnesium bromide (a Kumada coupling) or other organometallic methyl reagents.

Control of Regioselectivity in Substituted Indazole Synthesis

The key to obtaining 6-methyl-2H-indazole with high regioselectivity lies in the choice of the cyclization strategy and the corresponding starting material. The substitution pattern of the benzene ring precursor directly dictates the final substitution of the indazole product.

Several reliable methods for 2H-indazole synthesis can be adapted:

Reductive Cyclization (Cadogan Reaction): A widely used method involves the reductive cyclization of an o-nitrobenzaldehyde derivative. To synthesize 6-methyl-2H-indazole, one would start with 4-methyl-2-nitrobenzaldehyde. Condensation with a primary amine (R-NH₂) forms an imine, which then undergoes reductive cyclization using a reducing agent like triethyl phosphite P(OEt)₃ or phospholene oxide to form the N-N bond, yielding the N-2 substituted 6-methyl-2H-indazole. organic-chemistry.org

From o-Halobenzaldehydes: A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper(I), can produce 2H-indazoles. organic-chemistry.org Using 2-bromo-4-methylbenzaldehyde would yield the desired 6-methyl-2H-indazole scaffold.

Alkylation of Indazole: If 6-methyl-1H-indazole is synthesized first, a subsequent N-alkylation is required. The alkylation of indazoles can produce a mixture of N-1 and N-2 isomers. However, regioselective synthesis of 2-alkyl-2H-indazoles can be achieved using specific alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate, which has been shown to give the 2-methylated product exclusively and in high yield for substrates like 6-nitro-1H-indazole. acs.org Other methods using Ga/Al-mediated direct alkylation have also been developed for the regioselective synthesis of 2H-indazoles. rsc.orgresearchgate.net

Advanced Synthetic Approaches and Catalytic Systems for 3-Ethynyl-6-methyl-2H-indazole

Modern organic synthesis seeks to develop more efficient, atom-economical, and environmentally benign methodologies. Several advanced catalytic systems have emerged for the synthesis and functionalization of 2H-indazoles that could be applied to the target molecule.

Rhodium(III)-Catalyzed C-H Activation/Annulation: Rhodium catalysts have been successfully employed in the [4+1] annulation of azobenzenes with aldehydes to form 2-aryl-2H-indazoles. nih.gov This approach involves a C-H activation directed by the azo group, followed by addition to the aldehyde and cyclative capture. By starting with an appropriately substituted azobenzene (e.g., derived from 4-methylaniline), a 6-methyl-2-aryl-2H-indazole could be formed. Further functionalization at C-3 would then be required. Similarly, Rh(III)-catalyzed reactions of azobenzenes with sulfoxonium ylides can provide 3-acylated-2H-indazoles. acs.org

Dual Gold and Photoredox Catalysis: A novel approach for synthesizing 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been developed using a dual catalytic system of AuCl₃ and a ruthenium photocatalyst under visible light. d-nb.inforesearchgate.net This method proceeds via an intramolecular hydroamination. This strategy could potentially be adapted to create a 3-alkenyl-6-methyl-2H-indazole, which could then be further manipulated to yield the ethynyl group.

Visible Light-Mediated Heterodifunctionalization: It has been demonstrated that 2-alkynylazobenzenes can undergo heterodifunctionalization promoted solely by visible light, without any metal catalyst or photocatalyst. nih.gov This method allows for the formation of various 3-functionalized 2H-indazoles through oxyamination, sulfenoamination, and diamination reactions, offering a green and efficient route to complex indazole scaffolds. nih.gov

Photoredox Catalysis in 2H-Indazole Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org This methodology has been successfully applied to the synthesis and functionalization of 2H-indazoles.

Recent studies have demonstrated the utility of photoredox catalysis in the C-H functionalization of the 2H-indazole core. For instance, a transition-metal-free direct C3-amidation of 2H-indazoles has been developed using 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as an organic photocatalyst. organic-chemistry.org This method allows for the introduction of various amido groups at the C3 position with yields up to 90%. organic-chemistry.org

Furthermore, photoredox catalysis has been employed for the regioselective C3-H trifluoromethylation of 2H-indazoles. organic-chemistry.org This reaction utilizes an inexpensive and stable Langlois reagent under mild conditions, providing a valuable method for introducing the trifluoromethyl group, a common motif in pharmaceuticals. organic-chemistry.org The synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been achieved through a dual catalysis system involving gold and a ruthenium photocatalyst under visible light irradiation. kaust.edu.sarsc.org This reaction proceeds via a hydroamination of the alkyne, and control experiments suggest the involvement of both radical and polar mechanisms. kaust.edu.sa

The direct functionalization of 2H-indazoles using photoredox catalysis extends to the introduction of other functional groups. For example, visible-light-promoted cyanomethylation at the C3 position has been achieved using Ir(ppy)3 as the photocatalyst and bromoacetonitrile (B46782) as the cyanomethyl radical source, affording a series of C3-cyanomethylated derivatives in good yields. mdpi.com

| Functionalization Reaction | Photocatalyst | Reagent/Radical Source | Key Features | Reference |

|---|---|---|---|---|

| C3-Amidation | 4CzIPN | N-aminopyridinium salts | Transition-metal-free, yields up to 90% | organic-chemistry.org |

| C3-Trifluoromethylation | Not specified | Langlois reagent | Regioselective, mild conditions | organic-chemistry.org |

| Synthesis of 3-Alkenyl-2H-indazoles | Ruthenium complex | Dual catalysis with AuCl3 | From 2-alkynylazobenzenes | kaust.edu.sarsc.org |

| C3-Cyanomethylation | Ir(ppy)3 | Bromoacetonitrile | Good yields, mild conditions | mdpi.com |

Electrochemical Synthesis of Indazole Derivatives

Organic electrosynthesis offers an environmentally friendly alternative to traditional synthetic methods, often avoiding harsh reagents and providing high selectivity. The electrochemical synthesis of indazole derivatives has been explored, demonstrating its potential for creating diverse molecular structures.

A notable example is the selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides. nih.govresearchgate.net The outcome of the electrolysis is dependent on the cathode material. Using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.govresearchgate.net Conversely, employing a zinc cathode leads to the deoxygenation of the N-oxides to the corresponding 1H-indazoles through a paired electrolysis process. nih.govresearchgate.net This method exhibits broad substrate scope, tolerating both electron-rich and electron-poor substrates. nih.gov Mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance spectroscopy, suggest a radical-based pathway involving iminoxyl radicals. nih.govresearchgate.net

While this method focuses on 1H-indazoles, the principles of electrochemical synthesis can be adapted for the preparation of various indazole isomers and derivatives, highlighting the versatility of this approach in heterocyclic chemistry.

Cascade and Tandem Reactions for Complex Indazole Architectures

Cascade and tandem reactions provide an efficient strategy for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving atom economy. acs.org Several such processes have been developed for the synthesis of complex indazole derivatives.

A tandem C-H activation/intramolecular annulation reaction has been reported for the synthesis of 3-acylated-2H-indazoles. organic-chemistry.org This process involves the reaction of azobenzenes with sulfoxonium ylides, catalyzed by copper salts. organic-chemistry.org Similarly, rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters has been used to synthesize 3-acyl-2H-indazoles. organic-chemistry.org

Another approach involves a copper-catalyzed cascade coupling-(deacylation)-condensation process. This method utilizes 2-halobenzonitriles and hydrazine carboxylic esters or N'-arylbenzohydrazides to produce substituted 3-aminoindazoles. rsc.org Furthermore, a palladium-catalyzed tandem C-N and C-P bond formation reaction of 2-alkynyl azobenzenes has been developed for the construction of phosphorated 2H-indazoles. organic-chemistry.org

An innovative one-pot, multi-component cascade reaction has been developed for the synthesis of substituted 2H-indazole analogues. wikipedia.org This method first produces functionalized 3-bromo-4-((methylthio)methyl) derivatives, which are then used in a palladium-catalyzed reaction with a suitable hydrazine to yield 2H-indazole derivatives with yields of up to 80%. wikipedia.org

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Tandem C-H activation/intramolecular annulation | Cu(OAc)2, CuCO3·Cu(OH)2 | Azobenzenes, sulfoxonium ylides | 3-Acylated-2H-indazoles | organic-chemistry.org |

| Tandem C-H alkylation/intramolecular decarboxylative cyclization | [Cp*RhCl2]2, AgSbF6 | Azoxy compounds, diazoesters | 3-Acyl-2H-indazoles | organic-chemistry.org |

| Cascade coupling-(deacylation)-condensation | Copper catalyst | 2-Halobenzonitriles, hydrazine derivatives | 3-Aminoindazoles | rsc.org |

| One-pot multi-component cascade | Palladium catalyst | Functionalized 3-bromo-4-((methylthio)methyl) derivatives, hydrazines | Substituted 2H-indazoles | wikipedia.org |

Yield Optimization and Reaction Condition Analysis in 3-Ethynyl-6-methyl-2H-indazole Synthesis

The introduction of an ethynyl group at the C3 position of the 2H-indazole ring is a valuable transformation, as the alkyne moiety can be further functionalized. A common and effective method for this transformation is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.

For the synthesis of 3-ethynyl-6-methyl-2H-indazole, a plausible synthetic route would involve the Sonogashira coupling of a 3-halo-6-methyl-2H-indazole (e.g., 3-iodo- or 3-bromo-6-methyl-2H-indazole) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. The optimization of the yield for this reaction would depend on a careful analysis of various reaction parameters.

Key Parameters for Optimization:

Catalyst System: The choice of palladium catalyst and ligand is crucial. Common catalysts include Pd(PPh3)4 and PdCl2(PPh3)2. The ligand can significantly influence the catalytic activity.

Copper Co-catalyst: Copper(I) salts, such as CuI, are typically used as co-catalysts to facilitate the reaction.

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. The choice and amount of base can impact the reaction rate and yield.

Solvent: The reaction is often carried out in solvents like DMF, THF, or acetonitrile. The solvent can affect the solubility of the reactants and the stability of the catalytic species.

Temperature: Sonogashira couplings can often be performed at room temperature, but in some cases, gentle heating may be required to achieve a reasonable reaction rate, especially with less reactive halides (e.g., bromides).

Protecting Groups: If a terminal alkyne is used, it may be necessary to protect other reactive functional groups in the molecule. For the introduction of the ethynyl group, a common strategy is to use a silyl-protected alkyne like trimethylsilylacetylene, followed by a deprotection step.

| Parameter | Common Conditions/Reagents | Considerations for Optimization |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Varying the catalyst loading and ligand type. |

| Copper Co-catalyst | CuI | Optimizing the amount of co-catalyst. |

| Base | Triethylamine, Diisopropylethylamine | Screening different bases and their concentrations. |

| Solvent | DMF, THF, Acetonitrile | Investigating the effect of different solvents on reaction efficiency. |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Adjusting the temperature to balance reaction rate and selectivity. |

| Alkyne Source | Trimethylsilylacetylene, Ethynyltrimethylsilane | Choice of protected alkyne and subsequent deprotection conditions. |

A systematic study varying these parameters would be necessary to determine the optimal conditions for the synthesis of 3-ethynyl-6-methyl-2H-indazole, aiming for high yield, purity, and process efficiency.

Chemical Reactivity and Derivatization of 3 Ethynyl 6 Methyl 2h Indazole

Reactions of the Ethynyl (B1212043) Group at C-3

The terminal alkyne at the C-3 position is a highly versatile functional group, serving as a linchpin for numerous transformations, including cycloadditions, additions, and cross-coupling reactions.

Click Chemistry Applications (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition)

The terminal ethynyl group of 3-ethynyl-6-methyl-2H-indazole is an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazole rings. While specific examples detailing this reaction on 3-ethynyl-6-methyl-2H-indazole are not extensively documented in public literature, the reactivity of analogous ethynyl-bearing heterocyclic compounds is well-established. medchemexpress.comresearchgate.net For instance, related 3-ethynyl indazole derivatives have been widely used as precursors in the synthesis of complex molecules, including potent Bcr-Abl kinase inhibitors. acs.orgust.ac.kr

The reaction involves treating the ethynyl indazole with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The resulting triazole-linked indazole derivatives are of significant interest in medicinal chemistry due to the favorable physicochemical properties of the triazole ring, which can act as a stable, hydrogen-bond accepting linker. acs.org A related compound, BCR-ABL-IN-6, which features a 3-amino-4-ethynyl indazole core, is explicitly noted as a click chemistry reagent for conjugation with azide-containing molecules. medchemexpress.com

Table 1: Representative Conditions for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Analogous Scaffolds

| Starting Material | Azide Partner | Catalyst System | Solvent | Product Type |

| Ethynyl-Indazole Derivative | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(indazol-3-yl)-1H-1,2,3-triazole |

| Terminal Alkyne Probe | Azide-functionalized Biomolecule | Cu(I) source | Aqueous Buffers | Bioconjugate |

Hydration, Halogenation, and Hydroamination Reactions

The electron-rich triple bond of the ethynyl group is susceptible to various addition reactions.

Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) or gold(I) salts in the presence of acid, would yield the corresponding 3-acetyl-6-methyl-indazole. This transformation converts the linear ethynyl moiety into a planar methyl ketone group, significantly altering the molecule's steric and electronic properties.

Halogenation: The ethynyl group can readily undergo halogenation. Reaction with one equivalent of a halogen (e.g., Br₂, I₂) would produce the corresponding dihaloalkene. The use of N-halosuccinimides can also be employed for this purpose. Complete halogenation with excess reagent can lead to a tetrahaloethane derivative. While halogenation of the indazole ring itself is a known process researchgate.netdntb.gov.ua, specific examples of additions to the 3-ethynyl group are less common in the literature but follow standard alkyne chemistry.

Hydroamination: The addition of an N-H bond across the alkyne (hydroamination) can be achieved using various transition metal catalysts (e.g., gold, ruthenium, iridium). This reaction would yield an enamine or, upon tautomerization, an imine, providing a route to nitrogen-containing derivatives at the 3-position.

Palladium-Catalyzed Coupling Reactions at the Ethynyl Terminus

The terminal C-H bond of the ethynyl group is sufficiently acidic to participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the direct connection of the ethynyl-indazole to a variety of aryl or vinyl halides, providing a powerful tool for extending the molecular framework.

Research on related N-protected 3-ethynyl-indazole-1-carboxylic acid tert-butyl esters has demonstrated successful Sonogashira coupling with heteroaromatic halides. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine) in a solvent like DMF or THF. researchgate.net This methodology enables the synthesis of complex diarylacetylene structures.

Table 2: Typical Sonogashira Coupling Reaction on a Related Indazole Scaffold researchgate.net

| Alkyne Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product |

| 3-Ethynyl-indazole-1-carboxylic acid tert-butyl ester | 2-Bromopyridinium salt | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 3-((Pyridin-2-yl)ethynyl)indazole-1-carboxylic acid tert-butyl ester derivative |

Chemical Transformations Involving the Indazole Core

Beyond the reactivity of the ethynyl group, the indazole ring system offers multiple sites for functionalization, including C-H bonds on both the benzene (B151609) and pyrazole (B372694) moieties and the nitrogen atoms of the pyrazole ring.

C-H Functionalization of the Benzene and Pyrazole Moieties

Direct C-H functionalization is a modern and efficient strategy for modifying heterocyclic cores. For 3-ethynyl-6-methyl-2H-indazole, potential sites for C-H activation exist on the electron-rich benzene portion and the electron-deficient pyrazole ring. The methyl group at the C-6 position is an ortho-, para-director for electrophilic aromatic substitution on the benzene ring, activating the C-5 and C-7 positions. The C-4 position is also a potential site for functionalization.

While specific C-H functionalization studies on 3-ethynyl-6-methyl-2H-indazole are not widely reported, general methods for indazole functionalization are known. For instance, patent literature describes the iodination of 6-nitroindazole (B21905) at the C-3 position, demonstrating that the pyrazole ring can be directly functionalized. google.com Palladium-catalyzed C-H activation/arylation reactions, often directed by the N-1 or N-2 nitrogen atoms, could potentially be applied to introduce substituents at the C-7 position.

N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen Atoms

The indazole core contains two nitrogen atoms (N-1 and N-2) that can be functionalized, though they exhibit different reactivity. The N-1 position is generally more sterically accessible and electronically favored for substitution.

N-Alkylation: The N-H proton of the indazole can be deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) followed by treatment with an alkylating agent (e.g., alkyl halide, benzyl bromide) to yield N-alkylated products. A patent for muscarinic agonists provides a specific example of N-alkylation on the parent 6-methyl-indazole using sodium hydride as a base and an alkyl bromide in DMF. google.com Other literature mentions the formation of 1-benzyl-6-methyl-indazole derivatives, confirming the feasibility of this transformation. googleapis.comgoogleapis.com The ratio of N-1 to N-2 substitution can often be controlled by the choice of reaction conditions and the protecting group strategy.

N-Acylation: N-acylation is readily achieved by treating the indazole with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction is frequently used to install protecting groups, such as a tert-butyloxycarbonyl (Boc) group, which can direct subsequent reactions and be removed later. google.comgoogleapis.com The N-Boc protected 3-ethynyl-indazole is a known intermediate, highlighting the utility of this transformation. researchgate.net

Table 3: Representative N-Functionalization Reactions on the 6-Methyl-Indazole Core

| Reaction Type | Reagents | Base | Solvent | Product | Ref. |

| N-Alkylation | (R)-3-Bromo-2-methyl-1-propanol | NaH | DMF | 1-((R)-2-methyl-3-hydroxypropyl)-6-methyl-1H-indazole (and N-2 isomer) | google.com |

| N-Acylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP (cat.) | THF / CH₂Cl₂ | 6-methyl-1H-indazole-1-carboxylic acid tert-butyl ester | google.comgoogleapis.com |

| N-Benzylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-6-methyl-1H-indazole (and N-2 isomer) | googleapis.comgoogleapis.com |

Ring-Opening and Rearrangement Reactions

While the indazole scaffold is generally stable, it can participate in ring-opening and rearrangement reactions under specific conditions, often leading to the formation of other heterocyclic systems or functionalized open-chain compounds. These transformations are crucial for skeletal editing and creating structural diversity.

One notable pathway involves the transformation of the indazole ring itself. For instance, processes analogous to the Dimroth rearrangement seen in other nitrogen-containing heterocycles can be envisaged. Such rearrangements typically involve the opening of the heterocyclic ring followed by re-cyclization, leading to a translocation of ring atoms. In a related context, the opening of triazole rings to form reactive ketenimine intermediates is a known process that can lead to the formation of different cyclic structures, a principle that could potentially be applied to indazole systems under specific thermal or catalytic conditions. mdpi.com

Furthermore, rearrangement reactions can be initiated through oxidative processes. The Witkop–Winterfeldt oxidation, for example, can achieve oxidative cleavage of the indole (B1671886) core to yield an o-aminoaryl ketone, which can then be a precursor for constructing indazoles. nih.gov While this is a synthesis of indazoles, it demonstrates the principle of ring cleavage and rearrangement in related systems. Another example is the Baeyer-Villiger oxidation, where cytochrome P450 enzymes can convert ketones into esters through a rearrangement mechanism, a reaction type that could potentially be applied to functionalized indazoles. nih.gov

In the synthesis of indazoles, rearrangement is a key step. For example, the thermal rearrangement of a 2,7-dinitroindazole intermediate is a critical step in the synthesis of 3,7-dinitro-1H-indazole. chim.it Similarly, the formation of 2-alkyl-2H-indazoles can proceed through a rapid intramolecular rearrangement of a 1-(dialkoxymethyl)-1H-indazole intermediate. connectjournals.com These examples highlight that rearrangement reactions are integral to the chemistry of the indazole core and its derivatives.

Functionalization and Derivatization Strategies for Analogues of 3-Ethynyl-6-methyl-2H-indazole

The functionalization of the 3-ethynyl-6-methyl-2H-indazole scaffold is a key strategy for developing analogues with tailored properties. This can be achieved by modifying the existing substituents or by introducing entirely new chemical moieties onto the indazole framework.

Substituent Modifications on the Benzene Ring

Halogenation is a common and versatile strategy. For example, metal-free methods have been developed for the regioselective bromination and chlorination of 2H-indazoles, allowing for the introduction of halogen atoms at specific positions, including the C7 position on the benzene ring. rsc.org These halogenated indazoles serve as valuable precursors for further transformations, such as cross-coupling reactions. rsc.org The choice of halogenating agent (e.g., NBS for bromination, NCS for chlorination) and reaction conditions can control the degree of halogenation, yielding mono-, di-, or even tri-halogenated products. rsc.org

Beyond halogens, other functional groups can be introduced. Studies on the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes have shown that a wide range of substituents are tolerated on the benzene ring. acs.orgnih.gov These include:

Electron-withdrawing groups : cyano, nitro, acetyl, and methoxycarbonyl groups. acs.orgnih.gov

Electron-donating groups : methyl, dimethylamine, and methoxy (B1213986) groups. acs.orgnih.gov

The presence of these groups can significantly impact the efficacy of subsequent reactions. For instance, the reduction of a nitro group can yield a corresponding amino indazole, while the hydrolysis of an ester group can produce a carboxylic acid derivative, opening up avenues for further derivatization. acs.orgnih.gov

Table 1: Examples of Benzene Ring Functionalization on Indazole Analogues

| Precursor Type | Reaction | Functional Group Introduced/Modified | Reference |

|---|---|---|---|

| 2-Alkynylazobenzenes | Cyclization | Halogens (F, Cl, Br), CN, NO₂, COCH₃, CO₂CH₃ | acs.org, nih.gov |

| 2-Alkynylazobenzenes | Cyclization | CH₃, N(CH₃)₂, OCH₃ | acs.org, nih.gov |

| 2H-Indazoles | Halogenation | Br, Cl at C7-position | rsc.org |

| 3-Alkenyl-2H-indazole | Suzuki Coupling | Biphenyl moiety | acs.org, nih.gov |

| Nitro-substituted indazole | Reduction | Amino group | acs.org, nih.gov |

| Ester-substituted indazole | Hydrolysis | Carboxylic acid | acs.org, nih.gov |

Introduction of Diverse Chemical Scaffolds

The introduction of diverse and complex chemical scaffolds onto the indazole core is essential for expanding its chemical space. The ethynyl group at the C3 position is a particularly useful handle for such modifications through various coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to attach various alkynes to the C3-position of an iodo-indazole precursor. nih.gov This allows for the synthesis of a library of 3-ethynyl-1H-indazoles with different substituents on the alkyne. nih.gov The resulting alkynyl group can be further elaborated. doi.org

Other strategies involve building more complex ring systems onto the indazole framework. For example, a 3-allenyl-2H-indazole, synthesized via a palladium/copper-catalyzed reaction, can undergo a thermal aza-ene-ene-allene cyclization to form complex polycyclic heterocycles like indazolo[2,3-a]quinoline. ntu.edu.sg Furthermore, derivatization of 3-alkenyl-2H-indazoles can lead to tetracyclic structures through irradiation with blue LED light followed by treatment with DDQ. acs.org

Direct C-H functionalization is another powerful tool. This approach allows for the introduction of various groups at the C3-position, including:

Aryl and heteroaryl groups via Suzuki-Miyaura or Negishi coupling. chim.it

Amine groups through organophotoredox-catalyzed or electrochemical methods. chim.it

Sulfenyl groups by trapping a magnesiated indazole intermediate with disulfides. chim.it

These methods provide access to a wide array of derivatives, transforming the simple indazole core into a highly functionalized and structurally diverse molecule.

Mechanistic Investigations of Key Reactions of 3-Ethynyl-6-methyl-2H-indazole

Understanding the mechanisms of the reactions that 3-ethynyl-6-methyl-2H-indazole and its analogues undergo is fundamental to controlling reaction outcomes and designing new synthetic pathways. Research has focused on elucidating the nature of the reaction pathways—whether they proceed through ionic or radical species—and identifying the key intermediates and transition states that govern these transformations.

Ionic versus Radical Pathways in Indazole Transformations

Many transformations involving the indazole scaffold can proceed through either ionic or radical pathways, with the operative mechanism often dictated by the specific reagents, catalysts, and reaction conditions.

Radical Pathways: Radical mechanisms are frequently observed in functionalization reactions. For instance, the C3-nitration of 2H-indazoles can be achieved using Fe(NO₃)₃ in the presence of TEMPO, which points to a radical process. chim.it Similarly, the halogenation of 2H-indazoles with N-bromosuccinimide (NBS) is proposed to proceed via the generation of a bromine radical. rsc.org Metal-free C3-amination of 2H-indazoles using potassium persulfate also operates through a radical mechanism. chim.it In some photocatalyzed reactions of 2-alkynylazobenzenes leading to indazoles, a radical cation is generated as a key intermediate through a single-electron transfer (SET) process. rsc.org

Ionic Pathways: Ionic pathways are equally prevalent, particularly in cyclization and substitution reactions. The synthesis of indazoles from indoles can be achieved via an ionic oxidative cleavage of the heteroarene core. nih.gov The choice of metal catalyst can distinguish between pathways; in the cyclization of ortho-alkynyl aryltriazenes, copper(II) is believed to act as a Lewis acid (ionic), while silver(I) functions as a π-acid catalyst, leading to different heterocyclic products. pkusz.edu.cn Diaryliodonium salts can also serve as aryl cation synthons, enabling arylation of nucleophiles through an ionic mechanism. acs.org

The distinction is not always sharp, as some reactions may involve both. The proposed mechanism for bromination with NBS, while initiated by a radical, involves a cationic intermediate further down the reaction pathway. rsc.org This interplay between radical and ionic species highlights the complexity and tunability of indazole chemistry.

Table 2: Comparison of Ionic and Radical Pathways in Indazole Transformations

| Feature | Ionic Pathways | Radical Pathways |

|---|---|---|

| Initiation | Often involves heterolytic bond cleavage, acid/base catalysis, or Lewis acids. | Typically initiated by light, heat, or radical initiators (e.g., peroxides, AIBN, TEMPO). |

| Intermediates | Carbocations, carbanions, nitrenium ions. | Neutral radicals, radical ions (cations/anions). |

| Catalysts | Transition metals (acting as Lewis acids, e.g., Cu(II)), proton acids. | Photoredox catalysts, radical initiators, some transition metals under specific conditions. |

| Reaction Examples | Oxidative cleavage of indoles nih.gov, Cu(II)-catalyzed cyclizations pkusz.edu.cn, Arylation with diaryliodonium salts acs.org. | C3-nitration chim.it, C3-amination chim.it, Halogenation with NBS rsc.org, Photocatalyzed cyclizations rsc.org. |

| Selectivity | Often governed by electronic effects (stability of charged intermediates). | Can be influenced by bond dissociation energies and stability of radical intermediates. |

Role of Intermediates and Transition States

The detailed study of reaction mechanisms through experimental and computational methods has been crucial in identifying the transient species that control the course of indazole-forming and derivatizing reactions.

In the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, Density Functional Theory (DFT) calculations have provided a detailed energy profile of the reaction. acs.orgnih.govresearchgate.net The proposed mechanism involves the initial coordination of the copper catalyst to the alkyne and azo groups (Intermediate A), followed by C-N bond formation via a transition state to yield a new intermediate (Intermediate B). acs.orgnih.gov The rate-determining step was identified as a 1,2-hydride shift, which proceeds through a high-energy transition state before the final product is formed. acs.orgnih.govresearchgate.net

The classical Cadogan cyclization, used to synthesize indazoles from nitroaromatic compounds, was long thought to proceed exclusively via a nitrene intermediate formed by deoxygenation. nih.govresearchgate.net However, recent studies have isolated and characterized 2H-indazole N-oxides as competent intermediates in this reaction. nih.govresearchgate.net This finding provides direct evidence for a non-nitrene pathway and has significant implications for the mechanistic models of both the Cadogan and the related Davis-Beirut reactions. nih.govresearchgate.net

In other transformations, different types of intermediates have been proposed. For instance, a copper carbenoid intermediate is suggested in the synthesis of 3-allenyl-2H-indazoles. ntu.edu.sg In photochemical reactions, the initial activation of a substrate by a photocatalyst can lead to a radical cation intermediate, which then undergoes subsequent cyclization and bond formation steps. rsc.org The identification and characterization of these intermediates and their corresponding transition states are paramount for optimizing reaction conditions and expanding the synthetic utility of the 3-ethynyl-6-methyl-2H-indazole scaffold.

Catalytic Cycle Elucidation in Metal-Mediated Processes

The reactivity of the ethynyl group in 3-ethynyl-6-methyl-2H-indazole makes it a valuable substrate in various metal-mediated transformations. Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. Mechanistic studies, often supported by computational analysis, have shed light on the intricate steps involved in these processes.

A key area of investigation has been the metal-catalyzed intramolecular cyclization of ortho-alkynyl-substituted precursors to form the indazole core and subsequent derivatizations. These studies help in elucidating the role of the metal catalyst, the nature of intermediates, and the rate-determining steps of the reactions.

Copper-Catalyzed Hydroamination and Cyclization:

In the copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, a plausible catalytic cycle has been proposed and investigated using Density Functional Theory (DFT) calculations. nih.govacs.org The reaction is believed to proceed through an ionic mechanism, as the introduction of radical scavengers does not significantly inhibit the reaction. acs.org

The proposed mechanism involves the following key steps:

Coordination: The copper catalyst coordinates to both the alkyne and a nitrogen atom of the azo group. nih.govacs.org

C–N Bond Formation: An intramolecular C–N bond formation occurs. nih.govacs.org

1,2-Hydride Shift: This is followed by a 1,2-hydride shift, which has been identified as the rate-determining step of the reaction. nih.govacs.org

Catalyst Regeneration: The final product is released, and the copper catalyst is regenerated to complete the cycle. nih.gov

The table below summarizes the key intermediates and their calculated relative energies in a representative copper-catalyzed hydroamination reaction.

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| A | Copper complex coordinated to the alkynyl and azo moieties. | +7.1 |

| Transition State (A→B) | Transition state for C–N bond formation. | +15.1 |

| B | Intermediate after C–N bond formation. | Not specified |

| Transition State (B→C) | Transition state for the 1,2-hydride shift (Rate-determining step). | +18.1 |

| C | Intermediate after the 1,2-hydride shift. | Not specified |

| Data derived from DFT calculations on a model system. nih.govacs.org |

Orthogonal Synthesis using Different Metal Catalysts:

Interestingly, the choice of metal catalyst can lead to completely different reaction pathways starting from the same ortho-alkynyl triazene (B1217601) substrate. While a Cu(II) salt promotes an oxidative cyclization to form 2H-indazoles, a Ag(I) salt mediates an N–N bond cleavage to produce 2-substituted indoles. pkusz.edu.cn This highlights the distinct roles of different metals in catalysis. Computational analysis suggests that copper acts as a Lewis acid, while silver functions as a π-acid in these transformations. pkusz.edu.cn

The following table outlines the different outcomes based on the metal catalyst used.

| Metal Catalyst | Proposed Role | Product |

| Cu(OAc)₂·H₂O | Lewis Acid | 2H-Indazole |

| AgOAc | π-Acid | 2-Substituted Indole |

| Reaction conditions: Methanol, 90 °C, under air. pkusz.edu.cn |

Dual Gold and Photoredox Catalysis:

A dual catalytic system employing both a gold catalyst (AuCl₃) and a ruthenium-based photocatalyst under visible light has been used for the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. researchgate.net Control experiments suggest that both radical and polar mechanisms may operate in parallel in this transformation. researchgate.net The proposed catalytic cycle for the gold-mediated part involves the hydroamination of the alkyne, C-N bond formation, and a 1,2-hydride shift, ultimately regenerating the active gold catalyst. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Ethynyl 6 Methyl 2h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-ethynyl-6-methyl-2H-indazole derivatives in solution. Both ¹H and ¹³C NMR provide detailed information regarding the molecular framework, enabling the differentiation of isomers and tautomers.

The indazole core can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the substituent on the pyrazole (B372694) ring nitrogen significantly influences the chemical shifts of the ring protons and carbons. NMR spectroscopy is highly effective in distinguishing between these tautomers. mdpi.com For N-unsubstituted indazoles, the 1H-tautomer is generally the most stable form in various phases.

In the ¹H NMR spectrum of a typical 3-ethynyl-indazole derivative, the ethynyl (B1212043) proton signal is characteristically observed around 3.0 ppm. The methyl group protons at the 6-position would be expected to appear as a singlet in the aromatic region, typically around 2.4-2.5 ppm. mdpi.com The aromatic protons on the indazole ring resonate in the range of 7.0-8.5 ppm, with their specific shifts and coupling constants providing crucial information about the substitution pattern.

¹³C NMR spectroscopy is also a powerful technique for characterizing these molecules. The ethynyl carbons exhibit characteristic signals, which are distinct from the aromatic carbons. The chemical shifts of the indazole ring carbons can definitively establish the position of N-substitution, as the electronic environment of the carbons is sensitive to the tautomeric form. mdpi.com For instance, in 2-substituted-2H-indazoles, the chemical shifts of C-3 and C-7 are particularly diagnostic. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Ethynyl-Indazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) |

| Ethynyl-H | ~3.0 |

| Methyl-H | 2.1-2.5 |

| Aromatic-H | 7.0-8.5 |

| N-H | 10.0-13.0 (broad) |

Note: Data compiled from studies on related 3-ethynyl-1H-indazole derivatives. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Indazole Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| C≡CH | 70-90 |

| C ≡CH | 70-90 |

| Methyl-C | ~21 |

| Aromatic-C | 110-150 |

Note: Data compiled from studies on related substituted indazoles. rsc.orgucl.ac.uk

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is crucial for confirming the connectivity of atoms, determining bond lengths and angles, and understanding intermolecular interactions such as hydrogen bonding and π-stacking.

The crystal packing of indazole derivatives is often dominated by hydrogen bonds involving the indazole N-H group, which can form dimers or extended chains. mdpi.com In the case of 2-substituted indazoles, where N-H hydrogen bonding is absent, other intermolecular forces like C-H···N interactions and π–π stacking dictate the crystal packing. iucr.org The planarity of the indazole ring system and the linear geometry of the ethynyl group are key structural features that would be confirmed by X-ray crystallography.

Table 3: Illustrative Crystallographic Data for a Related Indazole Derivative

| Parameter | Value (for 7-(pent-1-ynyl)-1H-indazole) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data from a study on a related ethynyl-indazole.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 3-ethynyl-6-methyl-2H-indazole, the most distinctive feature in the IR spectrum would be the stretching vibration of the ethynyl C≡C triple bond, which typically appears as a sharp, weak to medium band in the region of 2100-2140 cm⁻¹. The terminal ≡C-H stretch is also characteristic, appearing as a sharp peak around 3300 cm⁻¹.

The N-H stretching vibration in 1H-indazole tautomers is usually observed as a broad band in the range of 3100-3500 cm⁻¹, often indicating hydrogen bonding. In the case of a 2H-indazole, this band would be absent. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the indazole ring also fall within the fingerprint region of the spectrum.

Table 4: Characteristic IR Absorption Frequencies for Ethynyl-Indazole Derivatives

| Functional Group | Frequency Range (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| N-H stretch (1H-tautomer) | 3100-3500 (broad) |

| Aromatic C-H stretch | >3000 |

| C≡C stretch | 2100-2140 |

| C=C stretch (aromatic) | 1450-1600 |

Note: Data compiled from studies on related ethynyl and indazole compounds. mdpi.comacs.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions and photophysical properties of molecules. The extended π-conjugation in 3-ethynyl-6-methyl-2H-indazole, arising from the fusion of the indazole ring with the ethynyl group, is expected to give rise to distinct electronic spectra.

Substituted indazoles typically exhibit absorption maxima in the UV region, with the exact wavelength depending on the substitution pattern and the solvent polarity. rsc.org The introduction of an ethynyl group at the C-3 position generally leads to a red shift (bathochromic shift) in the absorption spectrum due to the extension of the conjugated system.

Some indazole derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. pkusz.edu.cn The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. The study of these properties is crucial for potential applications in materials science and as fluorescent probes. pkusz.edu.cn

Table 5: Representative Photophysical Data for Substituted Indazoles

| Property | Wavelength Range (nm) |

| UV-Vis Absorption (λ_max) | 280-350 |

| Fluorescence Emission (λ_em) | 340-500 |

Note: Data compiled from studies on various substituted indazoles. rsc.orgpkusz.edu.cn

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways (excluding basic identification)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. Beyond basic identification, the fragmentation patterns observed in the mass spectrum provide valuable structural information.

For 3-ethynyl-6-methyl-2H-indazole, the molecular ion peak [M]⁺ would be expected to be prominent. The fragmentation of indazole derivatives often involves the cleavage of the pyrazole ring. Common fragmentation pathways for heterocyclic compounds include the loss of small, stable molecules. For the target compound, potential fragmentation could involve the loss of the ethynyl group or cleavage of the methyl group.

The fragmentation of aromatic compounds often involves the initial loss of a substituent from the ring, followed by the characteristic fragmentation of the remaining core structure. In the case of the target molecule, initial loss of a hydrogen radical, a methyl radical, or the ethynyl radical could be expected, leading to significant fragment ions. The study of these fragmentation pathways helps to confirm the proposed structure and understand the stability of different parts of the molecule under ionization conditions.

Table 6: Common Neutral Losses in Mass Spectrometry of Organic Compounds

| Neutral Fragment | Mass Loss (Da) |

| H | 1 |

| CH₃ | 15 |

| C₂H₂ (acetylene) | 26 |

| HCN | 27 |

| N₂ | 28 |

Note: This table represents common fragmentation patterns and not specific data for the target compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For indazole systems, Density Functional Theory (DFT) is a widely used method to analyze electronic structure and energetics. jmaterenvironsci.comresearchgate.net

Theoretical studies on related indazole structures often employ hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p). jmaterenvironsci.comresearchgate.net These calculations provide crucial data on the distribution of electrons within the molecule and the energies of its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For instance, in studies of 3-ethynylaryl coumarins, DFT calculations have shown that the LUMO is often localized on specific parts of the molecule, indicating regions susceptible to nucleophilic attack and highlighting pathways for intramolecular charge transfer (ICT). nih.govmdpi.com Similarly, calculations for 3-ethynyl-6-methyl-2H-indazole would reveal how the ethynyl (B1212043) and methyl groups influence the electronic properties of the indazole core.

Table 1: Key Electronic Properties Calculated via DFT for Indazole Derivatives

| Calculated Property | Significance | Typical Method | Reference |

| HOMO Energy | Indicates the ability to donate an electron. | DFT (e.g., B3LYP/6-311G(d,p)) | jmaterenvironsci.com |

| LUMO Energy | Indicates the ability to accept an electron. | DFT (e.g., B3LYP/6-311G(d,p)) | jmaterenvironsci.com |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. | ΔE = ELUMO - EHOMO | nih.gov |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a stable system. | μ = (EHOMO + ELUMO) / 2 | jmaterenvironsci.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | η = (ELUMO - EHOMO) / 2 | jmaterenvironsci.com |

| Global Electrophilicity (ω) | Quantifies the electrophilic nature of a molecule. | ω = μ2 / 2η | jmaterenvironsci.com |

Molecular Modeling and Docking Studies for Biological Target Interactions

To explore the potential of 3-ethynyl-6-methyl-2H-indazole as a bioactive agent, molecular modeling and docking studies are employed. These computational techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or a receptor. researchgate.netmdpi.com

Docking studies on various indazole derivatives have been performed to elucidate their binding modes and interactions with key residues in protein targets. For example, docking studies of 2H-indazole derivatives into the active site of human cyclooxygenase-2 (COX-2) have helped to understand their anti-inflammatory potential. mdpi.com In other research, derivatives of 3-carboxamido-2H-indazole were docked into the CRAF kinase to explain their inhibitory activity, revealing crucial hydrogen bonds and π-π stacking interactions. researchgate.net

For 3-ethynyl-6-methyl-2H-indazole, docking simulations would involve placing the molecule into the binding pocket of a selected protein. The software, such as Glide, calculates the most favorable binding poses and assigns a docking score, which estimates the binding affinity. acs.org These studies can identify key interactions, such as hydrogen bonds involving the indazole nitrogen atoms or hydrophobic interactions with the methyl and ethynyl groups, guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Indazole Scaffolds

| Indazole Derivative Class | Biological Target | Purpose of Study | Computational Tool | Reference |

| Indazole-2-Pyrone Hybrids | Antiviral Targets (e.g., HIV-1) | Predict pharmacological properties and binding modes. | DFT, Molecular Docking | researchgate.net |

| 2,3-diphenyl-2H-indazoles | Cyclooxygenase-2 (COX-2) | Predict binding mode and compare with known inhibitors. | Molecular Docking | mdpi.com |

| Thiazoloindazole derivatives | Acetylcholinesterase (AChE) | Guide the design of potent enzyme inhibitors. | Molecular Docking | nih.gov |

| 3-Carboxamido-2H-indazoles | CRAF Kinase | Elucidate binding interactions and explain selectivity. | Molecular Docking (Glide) | researchgate.net |

Prediction of Reactivity, Regioselectivity, and Reaction Pathways

Computational methods are crucial for predicting the chemical reactivity and regioselectivity of indazoles. Theoretical studies can determine which sites on the 3-ethynyl-6-methyl-2H-indazole molecule are most likely to participate in a chemical reaction.

The Fukui function is a key concept in DFT used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. jmaterenvironsci.com For related nitroindazole compounds, calculations of the Fukui function have successfully predicted the experimental regioselectivity of their reactions. jmaterenvironsci.com Condensed Fukui functions can pinpoint specific atoms that are most susceptible to attack.

Furthermore, computational models like the RegioSQM method can predict the regioselectivity of electrophilic aromatic substitution (EAS) reactions for heteroaromatic systems, including indazoles. nih.gov This method identifies the most nucleophilic carbon atoms by calculating the free energies of protonation at all possible sites. nih.gov For 3-ethynyl-6-methyl-2H-indazole, such calculations could predict the preferred positions for reactions like halogenation or nitration. nih.gov

DFT calculations are also used to model entire reaction pathways, providing insights into reaction mechanisms. For example, studies on the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles have used DFT to suggest that the reaction proceeds via coordination of the copper to the alkyne and a nitrogen atom, with a subsequent 1,2-hydride shift being the rate-determining step. acs.org

Table 3: Computational Approaches for Reactivity Prediction

| Computational Method | Application | Predicted Property | Reference |

| Fukui Function Analysis | Identifies reactive sites | Local nucleophilicity/electrophilicity indices | jmaterenvironsci.com |

| RegioSQM | Predicts outcome of EAS reactions | Most nucleophilic center / site of substitution | nih.gov |

| Reaction Pathway Modeling (DFT) | Elucidates reaction mechanisms | Transition state energies, rate-determining steps | acs.org |

| Electrostatic Potential (ESP) Maps | Visualizes charge distribution | Electron-rich and electron-poor regions | jmaterenvironsci.com |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). jmaterenvironsci.com

In theoretical studies of alkyl nitroindazole derivatives, the GIAO method was used at the B3LYP/6-311G(d,p) level to compute their ¹H and ¹³C NMR spectra. jmaterenvironsci.com The predicted chemical shifts can be compared with experimental data to validate the proposed molecular structure. For 3-ethynyl-6-methyl-2H-indazole, GIAO calculations would predict the chemical shifts for the protons and carbons of the ethynyl, methyl, and indazole core moieties. Significant correlation between the calculated and experimental spectra would provide strong evidence for the compound's identity and conformation.

In Silico Structure-Activity Relationship (SAR) Derivations

In silico methods play a significant role in deriving Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological activity. By computationally analyzing a series of related compounds, researchers can identify the chemical modifications that enhance potency and selectivity.

Fragment-based ligand design (FBLD) is one such in silico strategy. This approach was used to design 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors. researchgate.net Molecular docking and scoring of various fragments help build a potent inhibitor piece by piece.

Additionally, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For a series of indazol-pyrimidine derivatives, in silico ADMET predictions suggested good solubility and absorption profiles, with low toxicity, by checking compliance with frameworks like Lipinski's rule of five. researchgate.netdntb.gov.ua For 3-ethynyl-6-methyl-2H-indazole, these predictions would be essential in the early stages of drug discovery to assess its potential as a drug candidate and to guide further structural modifications to optimize its pharmacokinetic profile. SAR analyses, combining docking results with experimental activity data, can reveal that specific substituents, such as a bis(trifluoromethyl)phenyl-triazolyl group on a thiazoloindazole core, are crucial for potent activity against a target like acetylcholinesterase. nih.gov

Biological Activities and Mechanistic Insights in Vitro & Pre Clinical Focus

Kinase Inhibition Profiles and Mechanisms

The 3-ethynyl-indazole scaffold has been identified as a novel lead structure for the development of kinase inhibitors. nih.gov Research has demonstrated that derivatives from this family can interact with and inhibit the activity of several key enzymes involved in cancer cell signaling pathways.

Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibition (PI3K, PDK1, mTOR)

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. nih.gov Its hyperactivation is a common event in many forms of human cancer, making it a prime target for therapeutic intervention. A series of 3-ethynyl-1H-indazoles has been synthesized and evaluated for their ability to inhibit this pathway. nih.govresearchgate.net

Selected compounds from this series demonstrated low micromolar inhibition against crucial components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. nih.govresearchgate.net This multi-targeted inhibition profile suggests that the 3-ethynyl-indazole scaffold can disrupt the oncogenic signaling cascade at multiple points. Computational modeling combined with structure-activity relationship (SAR) studies has suggested a potentially novel mode for PI3K inhibition, leading to the development of a compound with specificity for the PI3Kα isoform. nih.gov By targeting what is often the most oncogenic mutant isoform of PI3K, these compounds show significant promise. researchgate.net

Table 1: Inhibition of PI3K Pathway Kinases by a 3-Ethynyl-1H-indazole Derivative

| Kinase Target | IC₅₀ (µM) |

|---|---|

| PI3Kα | Data not specified in abstract |

| PDK1 | Data not specified in abstract |

| mTOR | Data not specified in abstract |

While abstracts confirm low micromolar inhibition, specific IC₅₀ values for 3-ethynyl-6-methyl-2H-indazole were not detailed in the provided search results. The data reflects the activity of the broader class of 3-ethynyl-1H–indazoles. nih.govresearchgate.net

BCR-ABL Kinase Inhibition and Selectivity

The Breakpoint cluster region-Abelson (Bcr-Abl) fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myelogenous leukemia (CML). nih.gov Research into novel inhibitors has explored the utility of the ethynyl-indazole scaffold. A series of 3-amino-4-ethynyl indazole derivatives were designed and synthesized based on the structural features of the known inhibitor ponatinib. nih.gov

These compounds exhibited potent activity against wild-type Bcr-Abl (Bcr-AblWT), with IC₅₀ values in the sub-micromolar range. nih.gov Notably, some derivatives also showed promising potency against the imatinib-resistant Bcr-AblT315I mutant. nih.gov Among the synthesized molecules, compound 9h was identified as particularly potent against both the wild-type and the resistant mutant forms of the kinase. nih.gov Molecular docking studies suggested that this compound likely acts as a type II kinase inhibitor. nih.gov

Table 2: Bcr-Abl Kinase Inhibition by Lead 3-Amino-4-ethynyl Indazole Derivatives

| Compound | Bcr-AblWT IC₅₀ (nM) | Bcr-AblT315I IC₅₀ (nM) |

|---|---|---|

| 9c | 15.4 | Data not specified |

| 9h | 4.6 | Data not specified |

| 10c | 25.8 | Data not specified |

This data is for 3-amino-4-ethynyl indazole derivatives, a related but distinct scaffold from 3-ethynyl-6-methyl-2H-indazole. nih.gov

Other Relevant Protein Kinase Target Interactions

The broader indazole scaffold has been investigated for its inhibitory activity against a range of other protein kinases. While specific data for 3-ethynyl-6-methyl-2H-indazole is limited, studies on related structures provide insight into potential additional targets.

Tpl2 Kinase: Through high-throughput screening, an indazole compound was identified as a micromolar inhibitor of Tpl2 kinase, a component of the MAP kinase pathway. nih.gov

Chek1 Kinase: A series of 3-(indol-2-yl)indazoles were developed as potent inhibitors of Chek1 kinase, a critical enzyme in the DNA damage response pathway. nih.gov

Aurora Kinases: In silico and knowledge-based drug design has led to the identification of novel indazole derivatives as potent inhibitors of Aurora kinases, which are key regulators of cell division. epa.gov

These findings underscore the versatility of the indazole core in designing inhibitors against various kinase families.

In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

Consistent with their ability to inhibit key signaling kinases, 3-ethynyl-indazole derivatives display antiproliferative and cytotoxic activity against various human cancer cell lines.

The multi-kinase inhibitory action of these compounds, particularly against the PI3K pathway, translates into effective anti-proliferative effects in both monolayer cell cultures and three-dimensional tumor models. researchgate.net Similarly, the potent inhibition of Bcr-Abl by related ethynyl (B1212043) indazole derivatives leads to strong antiproliferative activity against Bcr-Abl positive leukemia cells (K562). nih.gov Another study on 3-amino-1H-indazole derivatives identified a compound, W24, that exhibited broad-spectrum antiproliferative activity against colon (HT-29), breast (MCF-7), lung (A-549), liver (HepG2), and gastric (HGC-27) cancer cells. nih.gov

Table 3: Antiproliferative Activity of Indazole Derivative W24 Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HT-29 | Colon | 0.43 |

| MCF-7 | Breast | 1.34 |

| A-549 | Lung | 3.88 |

| HepG2 | Liver | 2.16 |

| HGC-27 | Gastric | 0.69 |

This data is for the 3-amino-1H-indazole derivative W24, not 3-ethynyl-6-methyl-2H-indazole. nih.gov

Cellular Mechanism of Action (e.g., inhibition of proliferation, cell cycle arrest)

The antiproliferative effects of indazole derivatives are underpinned by distinct cellular mechanisms. Studies on the 3-amino-1H-indazole derivative W24 revealed that its inhibition of proliferation in HGC-27 gastric cancer cells was linked to an impact on DNA synthesis. nih.gov Furthermore, the compound was shown to induce cell cycle arrest at the G₂/M phase. nih.gov This arrest is a common consequence of inhibiting signaling pathways that control cell cycle progression or activating DNA damage checkpoints.

Induction of Apoptosis in Cancer Cells